![molecular formula C13H20NO4P B15172319 N-[Ethoxy(phenyl)phosphoryl]-L-valine CAS No. 918794-17-9](/img/structure/B15172319.png)
N-[Ethoxy(phenyl)phosphoryl]-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Ethoxy(phenyl)phosphoryl]-L-valine is a synthetic organic compound that falls within the class of organophosphorus compounds Its structure features an ethoxy group, a phenyl group, and a phosphoryl group attached to an L-valine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-valine can be achieved through multiple synthetic routes. One common method involves the reaction of L-valine with ethoxy(phenyl)phosphonic dichloride. The process typically occurs in a solvent such as dichloromethane at low temperatures to ensure high yields and minimize side reactions. The reaction can be represented as follows:
L-Valine + Ethoxy(phenyl)phosphonic dichloride → this compound
Industrial Production Methods
For large-scale production, an efficient and cost-effective method is critical. Industrial synthesis often involves automated processes with precise temperature and pH control. The use of catalysts and continuous flow reactors can optimize the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound's quality.
化学反应分析
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-valine undergoes a variety of chemical reactions, including:
Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Involves the addition of hydrogen or the removal of oxygen. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : This compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group, where nucleophiles such as amines and thiols can replace the ethoxy group.
Common Reagents and Conditions
The reactions involving this compound typically require specific conditions:
Oxidation: : Performed in the presence of oxidizing agents like hydrogen peroxide, often in an acidic or basic medium.
Reduction: : Conducted using reducing agents like sodium borohydride in protic or aprotic solvents.
Substitution: : Generally carried out under mild conditions, with nucleophiles introduced in a suitable solvent such as ethanol or water.
Major Products
The major products from these reactions vary depending on the specific conditions and reagents used. For example:
Oxidation: : Can lead to the formation of oxo-phosphoryl derivatives.
Reduction: : Results in the production of phosphine oxide derivatives.
Substitution: : Produces compounds where the ethoxy group is replaced by the nucleophile.
科学研究应用
Chemistry
In chemistry, N-[Ethoxy(phenyl)phosphoryl]-L-valine serves as a precursor for synthesizing other organophosphorus compounds. Its reactivity and stability make it an ideal candidate for studying phosphorylation reactions and developing new materials with unique properties.
Biology
In biological research, this compound is used to investigate enzyme kinetics and interactions involving phosphoryl groups. Its structural analogs are often employed in studies focused on protein phosphorylation and signal transduction pathways.
Medicine
The pharmaceutical industry explores this compound for developing novel drugs. Its ability to interact with specific biological targets makes it a potential candidate for anticancer, antiviral, and antibacterial agents.
Industry
In industrial applications, this compound is utilized in the production of flame retardants and plasticizers. Its incorporation into polymers enhances their thermal stability and flame resistance.
作用机制
The mechanism by which N-[Ethoxy(phenyl)phosphoryl]-L-valine exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins, leading to alterations in their activity. This compound's ability to modulate phosphorylation-dephosphorylation cycles is crucial for its biological and pharmacological effects.
相似化合物的比较
Similar Compounds
N-[Ethyl(phenyl)phosphoryl]-L-valine
N-[Methoxy(phenyl)phosphoryl]-L-valine
N-[Ethoxy(phenyl)phosphoryl]-D-valine
Highlighting Uniqueness
What sets N-[Ethoxy(phenyl)phosphoryl]-L-valine apart from these similar compounds is its specific ethoxy and L-valine configuration, which confers distinct chemical reactivity and biological activity. The ethoxy group, in particular, influences its solubility and interaction with biological targets, making it a valuable compound for diverse applications.
属性
CAS 编号 |
918794-17-9 |
|---|---|
分子式 |
C13H20NO4P |
分子量 |
285.28 g/mol |
IUPAC 名称 |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H20NO4P/c1-4-18-19(17,11-8-6-5-7-9-11)14-12(10(2)3)13(15)16/h5-10,12H,4H2,1-3H3,(H,14,17)(H,15,16)/t12-,19?/m0/s1 |
InChI 键 |
XBWHZIVCJWWZEO-HSLMYDHPSA-N |
手性 SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


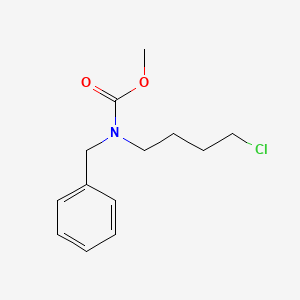
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
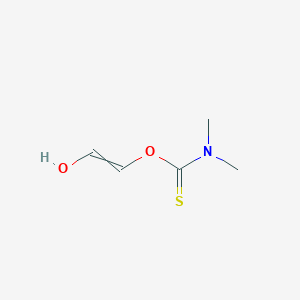
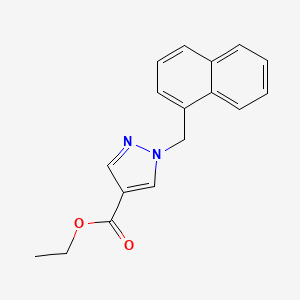

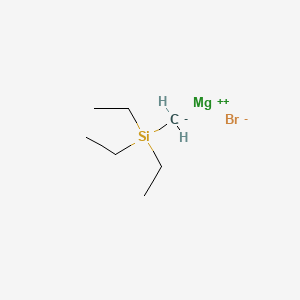
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
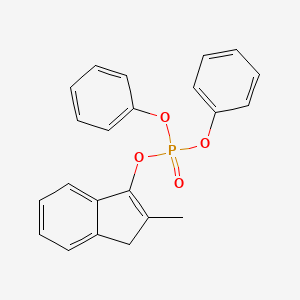
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
